molecular formula C17H19NO2 B181229 N-benzyl-3-(4-methoxyphenyl)propanamide CAS No. 40478-34-0

N-benzyl-3-(4-methoxyphenyl)propanamide

Cat. No.: B181229
CAS No.: 40478-34-0
M. Wt: 269.34 g/mol
InChI Key: YZQICPWATBOPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a benzyl group attached to the amide nitrogen and a 4-methoxyphenyl moiety at the third carbon of the propanamide backbone. Its synthesis typically involves Rhodium-catalyzed reactions, as demonstrated in a protocol using [Rh(COD)₂]BF₄, BINAP ligand, and KOH in a nitrogen-purged environment . The compound’s structural flexibility allows for diverse pharmacological applications, though its specific biological activities are less documented compared to analogues.

Properties

CAS No.

40478-34-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19)

InChI Key

YZQICPWATBOPQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Other CAS No.

40478-34-0

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Antimicrobial Activity : AMI 82B (a structural isomer with a 4-methoxyphenyl group replacing benzyl) shows potent anti-S. aureus activity, suggesting that electron-donating groups (e.g., methoxy) enhance interactions with bacterial virulence factors .
  • Anticonvulsant Properties: The methylphenyl amino-substituted isomers exhibit GABAergic modulation, highlighting the role of aromatic amines in seizure inhibition .
  • Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., in ) may alter metabolic stability or target binding but require further validation .

Pharmacological and Physicochemical Trends

  • Lipophilicity : Benzyl and substituted aryl groups enhance membrane permeability, as seen in AMI 82B and benzothiazole derivatives .
  • Hydrogen-Bonding Capacity : The amide carbonyl and methoxy groups facilitate interactions with biological targets, such as bacterial membranes or GABA receptors .
  • Steric Effects : Bulky substituents (e.g., benzothiazole in ) may reduce off-target binding but require optimization for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.